molecular formula C7H10N2O3 B13311604 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B13311604
M. Wt: 170.17 g/mol
InChI Key: SSHFDZKCOMJCNN-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable precursor, such as 3-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3-(1H-pyrazol-1-yl)propanoic acid
  • 2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid
  • 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to the specific position of the methyl group on the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydroxy-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-5(8-9)4-6(10)7(11)12/h2-3,6,10H,4H2,1H3,(H,11,12)

InChI Key

SSHFDZKCOMJCNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)O

Origin of Product

United States

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